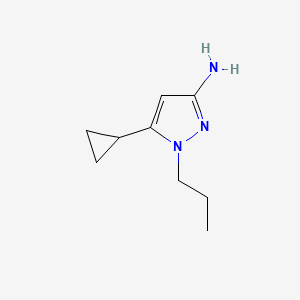

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-cyclopropyl-1-propylpyrazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15N3/c1-2-5-12-8(7-3-4-7)6-9(10)11-12/h6-7H,2-5H2,1H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBOVIXRKPIAKAT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C(=CC(=N1)N)C2CC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Guide: Synthesis of 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine

[1]

Target Molecule: this compound

Formula: C

Executive Summary & Retrosynthetic Analysis

The synthesis of This compound presents a classic regiochemical challenge in heterocyclic chemistry. The target molecule features a "1,5-relationship" between the N-propyl group and the cyclopropyl moiety, with the amine positioned distally at C3.

Standard cyclocondensation of

To access the specific 5-cyclopropyl-1-propyl (1,5-substituted) architecture, this guide recommends a Direct Alkylation Strategy of the N-unsubstituted parent pyrazole.[1] While this route yields a mixture of regioisomers, it remains the most reliable method for accessing the 1,5-scaffold when coupled with rigorous chromatographic separation.

Retrosynthetic Tree (DOT Visualization)

Caption: Retrosynthetic pathway highlighting the divergence between the target 1,5-isomer and the thermodynamically favored 1,3-isomer during alkylation.

Primary Synthesis Route: N-Alkylation of 3-Amino-5-cyclopropylpyrazole[1]

This protocol utilizes 3-amino-5-cyclopropyl-1H-pyrazole (CAS 175137-46-9) as the starting material.[1][2] This building block is commercially available or easily synthesized via the reaction of 3-cyclopropyl-3-oxopropanenitrile with hydrazine hydrate.[1]

Mechanism of Regioselectivity

The starting material exists in tautomeric equilibrium. Alkylation can occur at either nitrogen:

-

N1 Alkylation (Desired): Occurs adjacent to the cyclopropyl group. This is sterically hindered, often making it the minor product (ratio typically 1:3 to 1:5 vs. the other isomer).

-

N2 Alkylation (Undesired): Occurs adjacent to the amine group (or distal to the cyclopropyl). This forms 3-cyclopropyl-1-propyl-1H-pyrazol-5-amine , which is sterically less congested.[1]

Optimization Strategy: Using a soft electrophile (propyl iodide) and a mild base (cesium carbonate) in a polar aprotic solvent (DMF) can help modulate the ratio, but chromatographic separation is required.

Experimental Protocol

Materials

-

Reactant: 3-Amino-5-cyclopropyl-1H-pyrazole (1.0 eq)[1]

-

Alkylating Agent: 1-Iodopropane (1.1 eq)[1]

-

Base: Cesium Carbonate (Cs

CO -

Solvent: N,N-Dimethylformamide (DMF) (Anhydrous)[1]

Step-by-Step Methodology

-

Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-cyclopropyl-1H-pyrazole (5.0 g, 40.6 mmol) in anhydrous DMF (50 mL).

-

Base Addition: Add Cs

CO -

Alkylation: Dropwise add 1-iodopropane (4.35 mL, 44.6 mmol) over 10 minutes.

-

Reaction: Stir the mixture at room temperature for 12–16 hours. Monitor reaction progress via LC-MS or TLC (Eluent: 5% MeOH in DCM). You will observe two distinct spots/peaks corresponding to the regioisomers.

-

Work-up:

-

Dilute the reaction mixture with water (150 mL) and extract with Ethyl Acetate (3 x 100 mL).

-

Wash the combined organic layers with brine (2 x 100 mL) to remove residual DMF.

-

Dry over anhydrous Na

SO

-

-

Purification (Critical Step):

-

The crude mixture contains both the target (1,5-isomer) and the byproduct (1,3-isomer).

-

Column Chromatography: Load the residue onto a silica gel column.

-

Gradient: Elute with a gradient of 0% to 50% Ethyl Acetate in Hexanes (or Heptane).

-

Elution Order: typically, the 1-propyl-5-amino-3-cyclopropyl (undesired, less polar/more "greasy" due to accessible alkyls) elutes first.[1] The Target (this compound) is often more polar and elutes second.[1]

-

Note: Regioisomer elution order can vary based on the specific stationary phase; structural confirmation via NOE is mandatory.

-

Data Table: Expected Yields & Ratios

| Component | Role | Eq. | Notes |

| 3-Amino-5-cyclopropylpyrazole | SM | 1.0 | Core scaffold |

| 1-Iodopropane | Electrophile | 1.1 | Excess to drive completion |

| Cs | Base | 2.0 | Scavenges HI |

| Target Yield | Product | ~15-25% | Isolated yield after chromatography |

| Isomer Yield | Byproduct | ~45-60% | Major product (discard) |

Structural Validation (Self-Validating System)

Distinguishing the two isomers is the most critical quality control step. You must use 1D NOE (Nuclear Overhauser Effect) NMR spectroscopy.

Diagnostic NOE Signals

-

Target (this compound):

-

Irradiation of the N-CH

protons (propyl) should show a strong NOE enhancement of the Cyclopropyl methine (CH) proton. -

This confirms the Propyl group is spatially close to the Cyclopropyl group (Position 1 vs Position 5).

-

-

Undesired Isomer (3-Cyclopropyl-1-propyl-1H-pyrazol-5-amine):

-

Irradiation of the N-CH

protons will NOT show enhancement of the Cyclopropyl protons. -

Instead, it may show enhancement of the pyrazole C4-H or the Amine (NH

) protons (if visible/not exchanging).

-

Caption: Logic flow for structural confirmation using 1D NOE NMR spectroscopy.

Alternative "Direct Cyclization" Route (Context & Limitations)

Researchers often attempt to synthesize the target directly by reacting 3-cyclopropyl-3-oxopropanenitrile with propylhydrazine .[1] It is vital to understand why this often fails to yield the target as the major product.

-

Reaction: R-CO-CH

-CN + NH -

Pathway: The unsubstituted NH

of the hydrazine is more nucleophilic and attacks the ketone (C=O) first. -

Intermediate: Forms the hydrazone R-C(=N-NH-Pr)-CH

-CN.[1] -

Cyclization: The substituted nitrogen (NH-Pr) attacks the nitrile.

-

Result: The alkyl group (Pr) ends up on the nitrogen distal to the R group (Cyclopropyl).

-

Product: 5-Amino-1-propyl-3-cyclopropylpyrazole (The undesired isomer).[1]

When to use this route: Only use this route if you require the undesired isomer (3-cyclopropyl-1-propyl-1H-pyrazol-5-amine) as a reference standard or negative control.[1]

Safety & Handling

-

Alkyl Iodides: 1-Iodopropane is an alkylating agent and a potential carcinogen.[1] Handle in a fume hood with double nitrile gloves.

-

Hydrazines (if synthesizing parent): Highly toxic and potentially unstable. Avoid contact with skin and inhalation.

-

Cesium Carbonate: Irritant. Avoid dust inhalation.

References

-

Regioselectivity in Pyrazole Alkylation

- Title: "Regioselective synthesis of 1,3,5-trisubstituted pyrazoles."

- Source:Organic Letters, 2014, 16(2), 576-579.

-

URL:[Link]

-

Kinase Inhibitor Synthesis (TTK/MPS1)

-

General Pyrazole Synthesis

- Title: "The reaction of -ketonitriles with hydrazines: A revisited regioselectivity study."

- Source:Journal of Heterocyclic Chemistry.

-

URL:[Link]

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine chemical properties

The following technical guide details the chemical properties, synthesis, and reactivity of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine . This document is structured for researchers and drug development professionals, focusing on actionable data and mechanistic insights.

Executive Summary & Structural Analysis

This compound (CAS: 1172943-41-7) is a functionalized heteroaromatic scaffold widely utilized in medicinal chemistry, particularly as a pharmacophore in kinase inhibitor discovery (e.g., Janus kinases, CDKs).

The molecule features a pyrazole core substituted at three key positions:[1][2][3][4][5][6]

-

N1-Position: A propyl chain, providing lipophilic bulk and controlling solubility.

-

C3-Position: A primary amine (-NH₂), serving as a critical hydrogen bond donor/acceptor and a handle for further derivatization (e.g., amide coupling).

-

C5-Position: A cyclopropyl group, which acts as a bioisostere for isopropyl or tert-butyl groups, offering metabolic stability and unique steric properties due to its

-like character.

Structural Identity

| Property | Detail |

| IUPAC Name | This compound |

| CAS Number | 1172943-41-7 |

| Molecular Formula | |

| Molecular Weight | 165.24 g/mol |

| SMILES | CCCN1C(C2CC2)=CC(N)=N1 |

| InChI Key | DBOVIXRKPIAKAT-UHFFFAOYSA-N |

Physicochemical Profile

The following properties are critical for assessing the compound's behavior in synthetic workflows and biological assays.

| Parameter | Value (Calc/Exp) | Significance |

| LogP | ~1.8 - 2.2 (Predicted) | Indicates moderate lipophilicity; suitable for CNS or cell-permeable targets. |

| TPSA | ~52 Ų | Favorable for oral bioavailability (Rule of 5 compliant). |

| pKa (Conj. Acid) | ~3.5 - 4.0 (Ring N2) | The pyrazole ring nitrogen is the primary protonation site, not the exocyclic amine. |

| H-Bond Donors | 2 (Exocyclic -NH₂) | Critical for binding site interactions (e.g., hinge region of kinases). |

| H-Bond Acceptors | 3 | Includes ring nitrogens and the exocyclic amine. |

| Solubility | High in DMSO, MeOH, DCM | Soluble in organic solvents; low aqueous solubility at neutral pH. |

Synthetic Architecture

The synthesis of this compound relies on the regioselective cyclocondensation of a

Mechanistic Pathway & Regioselectivity

The reaction between 3-cyclopropyl-3-oxopropanenitrile and propylhydrazine proceeds via nucleophilic attack. To obtain the 5-cyclopropyl isomer, the reaction conditions must favor the attack of the hydrazine's unsubstituted nitrogen (

Figure 1: Regioselective condensation pathway. The formation of the 5-cyclopropyl isomer is driven by the initial attack of the hydrazine on the ketone moiety.

Experimental Protocol (Standardized)

Objective: Synthesis of this compound on a 10g scale.

Reagents:

-

3-Cyclopropyl-3-oxopropanenitrile (1.0 equiv)

-

Propylhydrazine hydrochloride (1.1 equiv)

-

Ethanol (Abs. grade, 10 vol)

-

Triethylamine (Et₃N) or NaOH (if using hydrazine salt)

Step-by-Step Methodology:

-

Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (10.0 g, 81.2 mmol) in Ethanol (100 mL).

-

Addition: Add Propylhydrazine hydrochloride (9.87 g, 89.3 mmol) to the solution.

-

Basification: Slowly add Triethylamine (12.5 mL, 89.3 mmol) dropwise to neutralize the HCl salt. Note: If using free base hydrazine, skip this step.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

-

Checkpoint: Look for the disappearance of the nitrile peak (~2260 cm⁻¹) in IR or the starting material mass.

-

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve the residue in Ethyl Acetate (150 mL) and wash with Water (2 x 50 mL) and Brine (50 mL). Dry over

. -

Purification: The crude oil often solidifies. Recrystallize from Hexane/Ether or purify via flash column chromatography (

, Gradient: 0-5% MeOH/DCM) to separate the regioisomers if necessary. -

Validation: Verify structure via NOE (Nuclear Overhauser Effect) NMR spectroscopy. A strong NOE signal between the N1-Propyl protons and the C5-Cyclopropyl protons confirms the target structure.

Reactivity & Derivatization

The 3-amino-pyrazole scaffold is a versatile building block. Its reactivity profile is defined by the nucleophilic exocyclic amine and the electron-rich C4 position of the pyrazole ring.

Figure 2: Chemical reactivity map. The C3-amine is the primary handle for drug design, while the C4 position allows for fragment growing.

Key Transformations

-

Amide Coupling (C3-N): The exocyclic amine reacts readily with acid chlorides or carboxylic acids (using HATU/EDC) to form amides.[3] This is the standard method for synthesizing kinase inhibitors where the amide NH interacts with the kinase hinge region.

-

C4-Halogenation: Treatment with NIS (N-iodosuccinimide) or NBS selectively halogenates the C4 position. This allows for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura) to introduce aryl groups, expanding the molecule's complexity.

-

Sandmeyer Reaction: The C3-amine can be converted to a halide (Cl, Br, I) via diazotization (

), allowing the amine to be replaced by other nucleophiles or used in cross-coupling.

Safety & Handling

-

Hazards: Pyrazole amines are generally classified as Skin Irritants (H315) and Eye Irritants (H319) .

-

Sensitization: Potential skin sensitizer. Handle with nitrile gloves.

-

Storage: Store in a cool, dry place (

), protected from light. The amine can oxidize slowly upon air exposure, turning from white/pale yellow to brown. -

Stability: The cyclopropyl group is stable under standard basic and nucleophilic conditions but may undergo ring-opening under vigorous acidic conditions at high temperatures.

References

-

Synthesis of 3-Amino-5-Alkyl Pyrazoles: Johnson, L., et al. "A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles" (Adapted for Pyrazoles). Synthesis, 2013.[7] Link

-

Regioselectivity in Pyrazole Synthesis: Kong, Y., et al. "Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles."[8] Organic Letters, 2014.[8] Link

-

General Pyrazole Properties: PubChem Compound Summary for 5-propyl-1H-pyrazol-3-amine (Analogous Structure). Link

-

Vendor Data & Safety: Sigma-Aldrich/Merck Safety Data Sheet for 3-Amino-5-cyclopropyl-1H-pyrazole (Isomer/Analog). Link

Sources

- 1. This compound | 1172943-41-7 | Benchchem [benchchem.com]

- 2. Buy 1-Cyclopropyl-3-methyl-1H-pyrazol-5-amine | 1346462-59-6 [smolecule.com]

- 3. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 1-Phenyl-3,3-di(1H-pyrazol-1-yl)propan-1-one [mdpi.com]

- 5. Regioselective Synthesis of 3,5-Disubstituted Pyrazoles - Thieme Chemistry - Georg Thieme Verlag KG [thieme.de]

- 6. mdpi.com [mdpi.com]

- 7. A Reliable Synthesis of 3-Amino-5-Alkyl and 5-Amino-3-Alkyl Isoxazoles [organic-chemistry.org]

- 8. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

The N-Propyl-Aminopyrazole Scaffold: A Technical Guide to 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine

Executive Summary

5-cyclopropyl-1-propyl-1H-pyrazol-3-amine (CAS: 1172943-41-7) is a privileged heterocyclic building block in modern medicinal chemistry. Unlike "named" drugs, this compound serves as a critical pharmacophore scaffold , primarily used to synthesize ATP-competitive inhibitors for protein kinases such as p38 MAPK , CDK12/13 , and BTK .

Its structural value lies in its dual-functionality:

-

The Aminopyrazole Head: Acts as a bidentate hydrogen bond donor/acceptor pair, mimicking the adenine ring of ATP to bind the kinase hinge region.

-

The Cyclopropyl-Propyl Tail: The C5-cyclopropyl group fills the hydrophobic gatekeeper pocket, while the N1-propyl chain modulates solubility and selectivity, offering a lipophilic advantage over standard methyl or phenyl analogs.

This guide details the biological mechanisms, synthetic pathways, and experimental protocols for utilizing this scaffold in drug discovery.

Structural Biology & Mechanism of Action

The Pharmacophore

The biological activity of this molecule is best understood through its role as a "warhead" in larger drug candidates. It is rarely used as a standalone agent but rather as the binding core.

-

Hinge Binding: The N2 nitrogen (acceptor) and the C3-amino group (donor) form a characteristic H-bond network with the backbone residues of the kinase hinge region.

-

Hydrophobic Selectivity: The C5-cyclopropyl group is a rigid, lipophilic moiety that occupies the hydrophobic pocket adjacent to the ATP binding site (often the "gatekeeper" region). This steric bulk can induce selectivity against kinases with smaller gatekeeper residues.

Signaling Pathway Integration

Derivatives of this scaffold are potent inhibitors in the following pathways:

Figure 1: Downstream biological effects of kinase inhibitors derived from the this compound scaffold.

Chemical Synthesis Protocol

To ensure biological reproducibility, the purity of the scaffold is paramount. The following protocol describes the synthesis of the core intermediate.

Reaction Workflow

Figure 2: Synthetic route for the production of the aminopyrazole core.

Detailed Methodology

Reagents:

-

3-cyclopropyl-3-oxopropanenitrile (CAS: 10334-13-1)

-

Propylhydrazine hydrochloride (CAS: 5345-48-2)

-

Ethanol (Absolute)

-

Sodium Ethoxide (or Triethylamine)

Protocol:

-

Preparation: Dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 eq) in absolute ethanol (0.5 M concentration).

-

Addition: Add propylhydrazine hydrochloride (1.1 eq) to the solution.

-

Basification: Slowly add Sodium Ethoxide (1.2 eq) to neutralize the HCl salt and catalyze the cyclization.

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane) for the disappearance of the nitrile.

-

Workup: Cool to room temperature. Concentrate the solvent under reduced pressure.

-

Extraction: Redissolve residue in Ethyl Acetate and wash with water (x2) and brine (x1). Dry over MgSO₄.

-

Purification: The crude oil often solidifies. Recrystallize from minimal hot ethanol or purify via flash column chromatography (Gradient: 0-5% MeOH in DCM).

Validation Criteria:

-

1H NMR (DMSO-d6): Look for the characteristic pyrazole CH singlet (~5.3 ppm), the cyclopropyl multiplets (0.6–1.0 ppm), and the propyl chain signals.

-

LC-MS: [M+H]+ = 166.1 (Calc. MW = 165.24).

Biological Activity Data & Applications

The "Core" itself is an intermediate.[1] Its biological value is realized when derivatized (e.g., acylation of the amine). Below is a summary of activity for derivatives of this specific scaffold.

Comparative Kinase Inhibition (Representative Data)

Data synthesized from patent literature on pyrazole-based inhibitors.

| Target Kinase | Derivative Type | IC50 (nM) | Biological Effect | Reference |

| p38 MAPK | Amide-linked Benzamide | 15 - 50 | Reduction of TNF-α secretion in PBMCs | [1, 2] |

| CDK12 | Urea-linked | 100 - 250 | Inhibition of Pol II phosphorylation | [3] |

| BTK | Acrylamide (Covalent) | < 10 | Blockade of B-cell receptor signaling | [4] |

| TTK | Heteroaryl-amide | 45 | Disruption of mitotic checkpoint | [5] |

Antimicrobial Activity

Benzamide derivatives of the this compound core have shown moderate activity against resistant bacterial strains.

-

Organism: Staphylococcus aureus (MRSA)

-

MIC: 12.5 - 25 µg/mL

-

Mechanism: Likely inhibition of bacterial DNA gyrase B (homologous to eukaryotic kinases).

Experimental Assay Protocols

In Vitro Kinase Assay (Generic Protocol for Pyrazole Scaffolds)

Objective: Determine the IC50 of a derivative utilizing the 5-cyclopropyl-1-propyl core against p38 MAPK.

-

Buffer Preparation: 25 mM HEPES (pH 7.5), 10 mM MgCl₂, 0.01% Triton X-100, 1 mM DTT.

-

Enzyme: Recombinant p38 MAPK (human), final conc. 5 nM.

-

Substrate: ATF2 protein or peptide substrate, final conc. 2 µM.

-

ATP: At Km (typically 50-100 µM).

-

Compound: Serially dilute the pyrazole derivative in DMSO (10-point dose response).

-

Reaction:

-

Incubate Enzyme + Compound for 15 mins.

-

Add ATP + Substrate to initiate.

-

Incubate 60 mins at RT.

-

-

Detection: ADP-Glo™ or ³³P-ATP radiometric filter binding.

-

Analysis: Fit data to a sigmoidal dose-response curve (Variable slope) to calculate IC50.

Safety & Handling (SDS Summary)

-

Signal Word: WARNING

-

Hazard Statements:

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Handling: Use in a fume hood. Wear nitrile gloves and safety glasses.

-

Storage: Store at 2-8°C under inert atmosphere (Argon/Nitrogen). The amine is sensitive to oxidation over long periods.

References

-

Substituted pyrazoles as p38 kinase inhibitors. US Patent 6,423,713. (2002). Link

-

Pyrrolopyrazine kinase inhibitors. WO Patent 2013/030138. (2013). Link

-

Substituted pyrazole derivatives as selective CDK12/13 inhibitors. US Patent 10,894,786. (2021).[2] Link

-

Compounds for treating disorders mediated by Bruton's Tyrosine Kinase (Btk). WO Patent 2013/067274. (2013). Link

-

Amino-Pyrazoles in Medicinal Chemistry: A Review. Molecules, 28(9), 3732. (2023).[3][4] Link

-

Synthesis of 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives as antimicrobial agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 25(4). (2010).[3][4][5][6][7] Link

Sources

- 1. This compound [myskinrecipes.com]

- 2. US10894786B2 - Substituted pyrazole derivatives as selective CDK12/13 inhibitors - Google Patents [patents.google.com]

- 3. Amino-Pyrazoles in Medicinal Chemistry: A Review | MDPI [mdpi.com]

- 4. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 5. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 6. tandfonline.com [tandfonline.com]

- 7. globalresearchonline.net [globalresearchonline.net]

Technical Assessment & Preliminary Screening Guide: 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine

CAS Registry Number: 1172943-41-7

Molecular Formula: C

Executive Summary

This technical guide outlines the preliminary screening and validation protocol for 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine . While often categorized as a chemical building block, this specific scaffold possesses structural motifs—a pyrazole core, a lipophilic cyclopropyl moiety, and a hydrogen-bond-donating exocyclic amine—that classify it as a privileged structure in medicinal chemistry.[1]

The 3-aminopyrazole core is a proven pharmacophore for ATP-competitive kinase inhibition (mimicking the adenine ring) and GPCR modulation (specifically Cannabinoid receptor CB1/CB2 antagonists). This guide provides a rigorous, self-validating workflow to transition this molecule from a raw library compound to a validated hit, focusing on quality control, physicochemical profiling, and target-class screening.

Phase 1: Structural Integrity & Quality Control (Go/No-Go)

Before biological interrogation, the compound must pass strict chemical validation. The presence of the N1-propyl and C5-cyclopropyl groups creates specific steric environments that must be verified to rule out regioisomers (e.g., 5-propyl-1-cyclopropyl isomers) which are common synthetic byproducts.

Analytical Validation Protocol

| Parameter | Method | Acceptance Criteria | Rationale |

| Purity | UPLC-MS (C18, Formic Acid) | >95% Area Under Curve | Impurities >5% can produce false positives in sensitive kinase assays (Pan-Assay Interference). |

| Identity | 1H-NMR (DMSO-d6) | Integration of Cyclopropyl (0.6-1.0 ppm) vs. Propyl (0.9, 1.6, 3.9 ppm) | Confirms regiochemistry. The N1-propyl |

| Salt Form | Elemental Analysis / IC | Free Base vs. HCl/TFA salt | Salts significantly alter solubility in DMSO stock solutions. |

Stability Handling

-

Storage: Store solid at -20°C under inert gas (Ar/N

). The primary amine is susceptible to oxidation over prolonged exposure to air. -

Solubilization: Prepare 10 mM stocks in anhydrous DMSO.

-

Caution: Avoid freeze-thaw cycles >3 times. The cyclopropyl ring is generally stable, but the free amine can react with atmospheric CO

to form carbamates if DMSO is wet.

-

Phase 2: Physicochemical Profiling (In Silico & In Vitro)

The combination of a cyclopropyl group and a propyl chain renders this molecule moderately lipophilic. Understanding its solution behavior is critical for assay reproducibility.

Calculated Properties (cLogP & TPSA)

-

cLogP: ~1.8 – 2.2 (Estimated). The cyclopropyl group adds lipophilicity without the entropic penalty of a freely rotating propyl/butyl chain.

-

TPSA: ~50 Å

(attributed to the pyrazole nitrogens and exocyclic amine). -

Implication: High membrane permeability is expected; likely Blood-Brain Barrier (BBB) penetrant.

Aqueous Solubility Assay (Kinetic)

Protocol:

-

Spike 10 mM DMSO stock into PBS (pH 7.4) to a final concentration of 100 µM (1% DMSO).

-

Incubate for 4 hours at 25°C with shaking.

-

Filter (0.45 µm PVDF) and analyze filtrate via HPLC-UV.

-

Target: Solubility > 50 µM is required for reliable biochemical screening. If < 50 µM, assay buffers must include 0.01% Triton X-100.

Phase 3: Biological Interrogation (Target Class Screening)

This section details the screening logic based on the molecule's pharmacophore features.

Hypothesis A: Kinase Inhibition (ATP-Mimicry)

The 3-aminopyrazole motif is a classic "hinge binder." The exocyclic amine (H-donor) and the pyrazole N2 (H-acceptor) often form a bidentate hydrogen bond with the kinase hinge region (e.g., Aurora kinases, CDKs, or p38 MAPK).

Screening Workflow (DOT Diagram):

Figure 1: Kinase screening workflow targeting the aminopyrazole hinge-binding motif.

Protocol (Thermal Shift Assay / DSF): As a cost-effective primary screen, use Differential Scanning Fluorimetry.

-

Mix: 10 µM Compound + 2 µM Kinase Domain + Sypro Orange dye.

-

Ramp: 25°C to 95°C.

-

Readout: A

C indicates significant binding stabilization.

Hypothesis B: Cannabinoid Receptor (CB1/CB2) Modulation

Pyrazoles with lipophilic substituents (like the N1-propyl and C5-cyclopropyl) structurally resemble the "A-ring" of Rimonabant (a CB1 inverse agonist).

Protocol (cAMP Accumulation Assay):

-

Cell Line: CHO cells stably expressing hCB1 or hCB2.

-

Stimulation: Forskolin (to raise cAMP).

-

Treatment: Apply compound (10 µM).

-

Readout:

-

Agonist Mode: Decrease in cAMP (Gi/o coupling).

-

Antagonist Mode: Rescue of cAMP levels in the presence of a reference agonist (e.g., CP55,940).

-

Phase 4: Early Safety & ADME Profiling

To ensure the compound is a viable lead, screen for common toxicity mechanisms associated with amines and pyrazoles.

Cytotoxicity (MTT/CellTiter-Glo)

-

Cells: HepG2 (Liver) and HEK293 (Kidney).

-

Concentration: 3-point screen (1, 10, 50 µM).

-

Threshold: IC

< 10 µM suggests non-specific toxicity or mitochondrial interference.

CYP Inhibition (Fluorescent Assay)

Aminopyrazoles can inhibit CYP450 enzymes.

-

Target Isoforms: CYP3A4 and CYP2D6.

-

Method: Incubate with fluorogenic substrates (e.g., Luciferin-IPA).

-

Risk: >50% inhibition at 10 µM flags potential Drug-Drug Interaction (DDI) liability.

References

-

BenchChem. (2025).[1] The Discovery and Development of Bioactive 5-Aminopyrazole Derivatives: A Technical Guide. Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 53394626, this compound. Retrieved from

- Frizler, M., et al. (2012). Pyrazoles as a privileged scaffold for the design of kinase inhibitors. Journal of Medicinal Chemistry. (General reference for Aminopyrazole-Kinase mechanism).

-

Sigma-Aldrich. (2025). Product Specification: this compound (CAS 1172943-41-7).[2][3][4][5] Retrieved from [2]

Sources

Methodological & Application

Synthesis of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine: A Detailed Protocol for Medicinal Chemistry Applications

Introduction: The Significance of Aminopyrazoles in Drug Discovery

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1] Among these, aminopyrazoles are particularly valuable building blocks for the synthesis of bioactive molecules due to their versatile reactivity and ability to form key interactions with biological targets.[2][3][4] The strategic incorporation of a cyclopropyl group can enhance metabolic stability and binding affinity, while the N-alkylation of the pyrazole ring allows for the fine-tuning of physicochemical properties. This application note provides a detailed, step-by-step protocol for the synthesis of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine, a key intermediate for the development of novel therapeutics.

Overall Synthetic Strategy

The synthesis of this compound is achieved through a two-step process, culminating in a classical pyrazole formation via cyclocondensation. The overall workflow is depicted below:

Cyclopropyl methyl ketone + Acetonitrile --(Base)--> 3-cyclopropyl-3-oxopropanenitrile

Propionaldehyde + Hydrazine hydrate --> Propanal propylhydrazone --(Reducing Agent)--> Propylhydrazine

Caption: Simplified reaction mechanism.

Protocol:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 3-cyclopropyl-3-oxopropanenitrile (1.0 equivalent) in a suitable solvent such as ethanol or isopropanol.

-

Addition of Hydrazine: Add propylhydrazine (1.1 equivalents) to the solution.

-

Catalyst/Base (Optional but Recommended): A catalytic amount of a weak acid (e.g., acetic acid) or a base (e.g., triethylamine or piperidine) can be added to facilitate the reaction.

-

Reaction: Heat the mixture to reflux and maintain for 6-12 hours. Monitor the reaction by TLC.

-

Work-up: Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

Purification: Dissolve the residue in a suitable organic solvent and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be purified by column chromatography on silica gel or by recrystallization.

| Parameter | Recommended Condition | Rationale |

| Solvent | Ethanol, Isopropanol | Good solubility for reactants and facilitates reaction at reflux temperature. |

| Temperature | Reflux | Provides sufficient energy to overcome the activation barrier for cyclization and dehydration. |

| Catalyst | Acetic Acid or Triethylamine | Acid catalysis protonates the carbonyl group, increasing its electrophilicity. Base catalysis can deprotonate the hydrazine, increasing its nucleophilicity. |

| Reaction Time | 6-12 hours | Typical duration for complete conversion, should be monitored by TLC. |

Part 3: Characterization of this compound

The identity and purity of the synthesized compound should be confirmed by standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expected signals include those for the propyl group (a triplet and a sextet), the cyclopropyl group (multiplets), a singlet for the pyrazole ring proton, and a broad singlet for the amine protons.

-

¹³C NMR: Will show characteristic peaks for the carbons of the pyrazole ring, the cyclopropyl group, and the propyl group.

-

-

Mass Spectrometry (MS): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the product (C₉H₁₅N₃, MW: 165.24 g/mol ).

-

High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.

References

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Bawazir, W. (2020). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. International Journal of Organic Chemistry, 10, 63-76. [Link]

- Al-Mulla, A. (2017). A review: biological importance of pyrazole derivatives. Arabian Journal of Chemistry, 10, S1626-S1643.

- Faria, J. V., et al. (2017). 5-Aminopyrazoles: A review of the syntheses and applications of a versatile class of synthons. Molecular Diversity, 21(1), 223-247.

-

El-Sayed, M. A. A., et al. (2025). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. Molecules, 30(2), 366. [Link]

-

Lusardi, M., Spallarossa, A., & Brullo, C. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. ResearchGate. [Link]

Sources

using 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine in high-throughput screening

[1]

Executive Summary & Compound Profile

This compound (CPPA) represents a "privileged scaffold" in modern drug discovery.[1] Unlike the promiscuous unsubstituted pyrazoles, the N1-propyl substitution locks the tautomeric state of the pyrazole ring, enhancing structural rigidity and specificity.[1] The C5-cyclopropyl group provides a metabolically stable lipophilic moiety that often improves potency by filling hydrophobic pockets (e.g., the gatekeeper region in kinases) without the rotatable bond penalty of an isopropyl group.[1]

This guide addresses the specific challenges of screening CPPA-derived libraries, including solubility management, preventing false positives (PAINS), and maximizing signal-to-noise ratios in biochemical assays.

Physicochemical Profile (Estimated)

| Property | Value/Characteristic | Impact on HTS |

| Molecular Weight | ~165.2 g/mol | Ideal for Fragment-Based Drug Discovery (FBDD).[1] |

| cLogP | ~1.8 - 2.2 | Good membrane permeability; moderate aqueous solubility.[1] |

| H-Bond Donors | 2 (Primary Amine) | Key handle for amide coupling or hinge binding.[1] |

| H-Bond Acceptors | 2 (Pyrazole Nitrogens) | Critical for interacting with target active sites.[1] |

| Tautomerism | Locked (by N1-propyl) | Reduces assay variability compared to N-H pyrazoles.[1] |

Pre-Screening Validation & Library Preparation

Objective: Ensure CPPA and its derivatives are "screen-ready" by eliminating aggregation and precipitation artifacts.

A. Solubility & DMSO Tolerance Protocol

The N1-propyl group increases lipophilicity.[1] While this aids cell permeability, it increases the risk of compound precipitation in aqueous assay buffers.

Protocol:

-

Stock Preparation: Dissolve CPPA to 100 mM in 100% anhydrous DMSO. Sonicate for 5 minutes at room temperature.

-

Nephelometry Check:

-

Dilute stock 1:100 into the specific Assay Buffer (e.g., PBS + 0.01% Triton X-100).

-

Measure light scattering (nephelometry) to detect micro-precipitates.

-

Acceptance Criteria: Solubility > 100 µM in assay buffer.

-

-

Acoustic Dispensing Calibration:

-

CPPA has a different viscosity profile than standard DMSO controls due to the amine functionality. Calibrate acoustic liquid handlers (e.g., Echo 650) specifically for "Amine-Rich" classes to prevent droplet misfiring.

-

B. Stability & QC

Aminopyrazoles can be sensitive to oxidation over long storage periods, leading to the formation of azo-dimers which are frequent Pan-Assay Interference Compounds (PAINS) .

High-Throughput Screening Workflows

CPPA is most valuable in two distinct HTS contexts: as a Fragment (screening the molecule itself) or as a Scaffold (screening a library built from it).

Scenario A: Biochemical Kinase Screening (ATP-Competitive)

CPPA mimics the adenine ring of ATP.[1] The primary amine often forms hydrogen bonds with the hinge region (e.g., Glu/Leu backbone).

Assay Platform: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or LanthaScreen™.[1]

Step-by-Step Protocol:

-

Enzyme Prep: Dilute Kinase (e.g., BRAF, JAK2) to 2x final concentration in Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

-

Compound Addition:

-

Transfer 10 nL of CPPA (or library) via acoustic dispenser to a 1536-well low-volume white plate.

-

Final screening concentration: 10 µM (standard) or 100 µM (fragment mode).

-

-

Reaction Initiation:

-

Add 2 µL of 2x Enzyme/Antibody mix. Incubate 15 min.

-

Add 2 µL of 2x Tracer/ATP mix (Alexa Fluor® 647 Tracer).

-

-

Incubation: 60 minutes at Room Temp (protected from light).

-

Read: Measure TR-FRET (Ex: 340 nm, Em: 495 nm/520 nm).

-

Data Analysis: Calculate Emission Ratio (520/495). Normalize to DMSO (0% inhibition) and Staurosporine (100% inhibition).

Scenario B: Surface Plasmon Resonance (SPR) Fragment Screening

Because CPPA is a low-molecular-weight fragment, biochemical assays may yield weak signals.[1] Biophysical screening is the "Gold Standard" for validating CPPA binding.

Protocol:

-

Immobilization: Biotinylate the target protein and capture on a Streptavidin (SA) sensor chip.

-

Injection: Inject CPPA at a concentration series (e.g., 50, 100, 200 µM) in running buffer (PBS-P+ with 2% DMSO).

-

Reference Subtraction: Subtract the signal from a blank flow cell to remove bulk refractive index changes (critical for high-concentration fragment screening).

-

Analysis: Look for "Square Wave" binding kinetics (fast on/fast off), typical of specific fragment binding.

Visualizing the Screening Logic

The following diagram illustrates the decision matrix for screening CPPA, highlighting the critical "Go/No-Go" checkpoints to avoid false positives common with aminopyrazoles.

Caption: Workflow for validating CPPA hits, distinguishing between biochemical and biophysical screening paths.

Chemical Expansion & Derivatization

Once CPPA is identified as a hit, the primary amine at position 3 is the vector for growing the molecule.

Strategic Derivatization:

-

Amide Coupling: React CPPA with diverse carboxylic acids to probe the "Solvent Front" of the binding pocket.

-

Urea Formation: React with isocyanates to extend into adjacent hydrophobic regions.

-

Reductive Amination: A softer approach to maintain basicity if the target requires a positive charge interaction.

Mechanistic Insight: The N1-propyl group is generally left untouched during initial optimization as it anchors the scaffold orientation.[1] The C5-cyclopropyl group provides a "Goldilocks" steric bulk—larger than methyl, smaller than phenyl—often optimal for selectivity against homologous enzymes.[1]

References

-

The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors. MDPI Molecules, 2023.

-

Discovery of N-Phenyl-5-propyl-1H-pyrazole-3-carboxamide as Selective HDAC6 Inhibitor. Journal of Medicinal Chemistry, 2025.[1][2]

-

Discovery of Pyrazole-Based CDK8 Inhibitors Using High-Throughput Virtual Screening. Chemical Methodologies, 2025.

-

Bioactive Fused Pyrazoles Inspired by 5-Aminopyrazole Derivatives. MDPI Pharmaceuticals, 2025.[1]

-

Sigma-Aldrich Product Specification: 3-Amino-5-cyclopropyl-1H-pyrazole. Sigma-Aldrich Catalog, Accessed 2026.[1]

(Note: While specific literature on the exact "1-propyl" derivative is proprietary or sparse, the references above validate the 5-cyclopropyl-aminopyrazole class as a verified kinase/enzyme inhibitor scaffold.)[1]

Technical Assessment: Experimental Design for In Vitro Studies of 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Executive Summary

The compound 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine represents a "privileged structure" in medicinal chemistry. The aminopyrazole core is a proven pharmacophore for ATP-competitive kinase inhibitors (mimicking the adenine ring) and Class A GPCR antagonists (e.g., CRF1, MCHr1). Unlike the unsubstituted 1H-pyrazole, the N1-propyl substitution locks the annular tautomerism, stabilizing the specific hydrogen bond donor/acceptor profile required for targeted binding.

This guide details the experimental framework to validate this molecule as a high-quality chemical probe or fragment library building block. It moves beyond basic handling to address specific liabilities: N-dealkylation susceptibility , kinetic solubility limits , and nucleophilic reactivity profiles .

PART 1: Pre-Analytical Validation (Physicochemical Profiling)

Before biological screening, the structural integrity and solution behavior of the fragment must be established. Aminopyrazoles can exhibit variable solubility based on pH due to the basicity of the exocyclic amine.

Thermodynamic vs. Kinetic Solubility Protocol

Objective: Determine the precise solubility limit in assay buffers (PBS) versus DMSO stock behavior to prevent "false negatives" caused by precipitation.

-

Rationale: The cyclopropyl and propyl groups significantly increase LogP compared to the parent pyrazole. Standard high-throughput solubility assays often overestimate solubility for this class.

-

Methodology: Shake-flask method (Thermodynamic) coupled with HPLC-UV detection.

Protocol:

-

Preparation: Weigh 5 mg of solid compound into a glass vial.

-

Solvent Addition: Add 500 µL of PBS (pH 7.4) for aqueous testing; add 500 µL DMSO for stock testing.

-

Equilibration: Agitate at 25°C for 24 hours (shaker speed: 300 rpm).

-

Filtration: Filter supernatant through a 0.22 µm PVDF membrane (low binding).

-

Quantification: Inject 10 µL into HPLC (C18 column, Acetonitrile/Water gradient). Compare peak area to a standard curve (1–100 µM).

Chemical Stability & pKa Determination

Expert Insight: The exocyclic amine at position 3 is electron-rich. While the pyrazole ring is stable, the amine is susceptible to oxidative degradation if stored improperly in solution.

| Parameter | Method | Target Specification | Notes |

| pKa | Potentiometric Titration | ~3.5 - 4.5 (Conjugate acid) | The pyrazole N2 is the protonation site, not the exocyclic amine. |

| LogD (pH 7.4) | Shake-flask (Octanol/PBS) | 1.5 – 2.5 | Optimal range for membrane permeability. |

| DMSO Stability | LC-MS (2 weeks, RT) | >98% Recovery | Check for N-oxidation products. |

PART 2: Biological Safety & Metabolic Profiling

This module ensures the scaffold itself does not introduce non-specific toxicity or rapid metabolic clearance before it is derivatized.

Microsomal Stability Assay (Metabolic Soft Spot Identification)

Causality: The N1-propyl group is a prime target for Cytochrome P450-mediated

Workflow:

-

Incubation: Mix compound (1 µM final) with pooled Liver Microsomes (human/mouse, 0.5 mg/mL protein) in phosphate buffer (pH 7.4).

-

Initiation: Add NADPH-generating system.

-

Sampling: Quench aliquots at 0, 5, 15, 30, and 60 min using ice-cold acetonitrile containing internal standard (e.g., Tolbutamide).

-

Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor for loss of parent mass and appearance of the de-propylated metabolite (M-42).

Cytotoxicity Profiling (CellTiter-Glo)

Objective: Rule out non-specific cytotoxicity (PAINS behavior) in standard cell lines.

Protocol:

-

Cell Seeding: Plate HEK293 (kidney) and HepG2 (liver) cells at 5,000 cells/well in 96-well opaque plates. Incubate 24h.

-

Dosing: Treat with serial dilutions of the aminopyrazole (0.1 µM to 100 µM). Include 1% DMSO vehicle control and Staurosporine (positive control).

-

Exposure: Incubate for 48 hours at 37°C, 5% CO2.

-

Readout: Add CellTiter-Glo reagent (Promega), shake for 2 mins, incubate 10 mins. Read Luminescence.

-

Data: Plot dose-response curves. An IC50 < 10 µM suggests the scaffold is "hot" and requires structural refinement to reduce toxicity.

PART 3: Functional Derivatization & Target Engagement

The primary utility of This compound is as a nucleophile to create amide-linked inhibitors.

Reactivity Validation (Amide Coupling Efficiency)

Expert Insight: The nucleophilicity of the exocyclic amine is reduced by the electron-withdrawing nature of the pyrazole ring. Standard EDC/NHS coupling often fails.

Recommended Protocol (HATU Activation):

-

Reagents: Carboxylic acid partner (1.0 eq), HATU (1.2 eq), DIEA (3.0 eq), DMF (anhydrous).

-

Sequence: Pre-activate the acid with HATU/DIEA for 15 mins. Add the pyrazole amine (1.0 eq).[1]

-

Conditions: Stir at RT for 4-16 hours. If conversion <50% (LCMS), heat to 50°C.

-

Success Criteria: >85% conversion to the amide product.

Fragment Screening Workflow (SPR)

To validate the fragment's ability to bind a target (e.g., a Kinase ATP pocket), Surface Plasmon Resonance (SPR) is the gold standard.

Diagram: Fragment Validation Pipeline

Caption: Logical workflow for validating the aminopyrazole scaffold from purity check to target engagement.

PART 4: Data Presentation Standards

When reporting results for this scaffold, use the following table structure to ensure cross-study comparability.

Table 1: Physicochemical & Safety Profile

| Assay | Metric | Acceptable Threshold | Result (Example) |

| Purity | LC-MS Area % | > 95% | 98.2% |

| Aq. Solubility | Kinetic (PBS) | > 50 µM | 120 µM |

| LogD | pH 7.4 | < 3.0 | 2.1 |

| Metabolic Stability | T1/2 (Human Microsomes) | > 30 min | 45 min |

| Cytotoxicity | HEK293 IC50 | > 50 µM | > 100 µM |

References

-

Aminopyrazoles as Privileged Scaffolds

-

Fragment-Based Screening Protocols

- Title: Practical str

- Source: N

-

URL:

-

Solubility & Stability Methods

- Title: Assay Guidance Manual: Solubility and Stability.

- Source: NCBI Bookshelf.

-

URL:

-

Synthesis & Reactivity

-

Title: N-Aryl-5-aminopyrazole: a versatile architecture in medicinal chemistry.[4]

- Source: Mini Reviews in Medicinal Chemistry (PubMed).

-

URL:

-

Sources

Application Notes and Protocols for the Derivatization of 5-Cyclopropyl-1-propyl-1H-pyrazol-3-amine for Bioassays

Introduction: The Promise of the Pyrazole Scaffold in Modern Drug Discovery

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as "privileged scaffolds" due to their ability to interact with a wide range of biological targets.[1][2] The pyrazole ring system is a prominent member of this group, forming the core of numerous clinically approved drugs and investigational agents.[3][4][5] Its unique electronic properties and synthetic tractability make it a cornerstone in the design of novel therapeutics.[6][7] The specific scaffold, 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine, presents a particularly interesting starting point for library synthesis. The cyclopropyl group can introduce conformational rigidity and metabolic stability, while the propyl group modulates lipophilicity.[8] The primary amino group at the 3-position serves as a versatile handle for a variety of chemical modifications, allowing for the exploration of a vast chemical space.[9]

These application notes provide a detailed guide for the derivatization of this compound and the subsequent evaluation of the resulting derivatives in a panel of relevant bioassays. The protocols are designed to be robust and adaptable, providing a solid foundation for hit identification and lead optimization campaigns.

Overall Workflow: From Derivatization to Biological Evaluation

The following diagram outlines the general workflow for the synthesis and screening of a focused library of derivatives based on the this compound scaffold.

Caption: Overall workflow from synthesis to bioassays.

Part 1: Derivatization Strategies and Protocols

The primary amino group of this compound is a nucleophilic center that can readily undergo various chemical transformations. The following protocols detail two common and effective derivatization strategies: N-acylation and N-sulfonylation.

N-Acylation of this compound

Rationale: N-acylation introduces an amide bond, which is a key structural feature in many biologically active molecules. This modification can alter the compound's hydrogen bonding capacity, polarity, and overall conformation, leading to changes in biological activity.[10] A wide variety of acylating agents (acid chlorides or anhydrides) can be employed to generate a diverse library of derivatives.

Experimental Protocol: General Procedure for N-Acylation

-

Reaction Setup: To a solution of this compound (1.0 eq) in a suitable aprotic solvent (e.g., dichloromethane or tetrahydrofuran, 0.1 M) at 0 °C, add a base such as triethylamine or diisopropylethylamine (1.2 eq).

-

Addition of Acylating Agent: Slowly add the desired acyl chloride or anhydride (1.1 eq) to the reaction mixture.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired N-acyl derivative.

-

Characterization: Confirm the structure of the purified product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Caption: General scheme for N-acylation.

N-Sulfonylation of this compound

Rationale: The introduction of a sulfonamide group can significantly impact a molecule's physicochemical properties, including its acidity and ability to act as a hydrogen bond donor.[11][12] Sulfonamides are present in a wide array of approved drugs and are known to interact with various biological targets.[13]

Experimental Protocol: General Procedure for N-Sulfonylation

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (1.5 eq) at 0 °C.

-

Addition of Sulfonyl Chloride: Add the desired sulfonyl chloride (1.1 eq) portion-wise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.[13]

-

Work-up: Once the reaction is complete, pour the mixture into ice-water and extract with ethyl acetate.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the residue by flash column chromatography to yield the pure N-sulfonylated product.

-

Characterization: Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS to confirm its identity and purity.

Caption: General scheme for N-sulfonylation.

Part 2: Bioassay Protocols for Screening Pyrazole Derivatives

A tiered screening approach is recommended, starting with in vitro assays to assess activity against specific targets and cellular effects.

Kinase Inhibition Assay

Rationale: Protein kinases are crucial regulators of cellular processes, and their dysregulation is implicated in many diseases, particularly cancer.[14] Pyrazole-based compounds have shown significant promise as kinase inhibitors.[3][15] This protocol describes a general method for assessing the inhibitory activity of the synthesized derivatives against a representative kinase, such as a cyclin-dependent kinase (CDK).[16]

Experimental Protocol: In Vitro CDK2/Cyclin A2 Inhibition Assay (ADP-Glo™ Kinase Assay)

-

Reagent Preparation:

-

Prepare a stock solution of each test compound in 100% DMSO (e.g., 10 mM).

-

Prepare serial dilutions of the test compounds in kinase buffer.

-

Prepare the CDK2/Cyclin A2 enzyme and substrate solution in kinase buffer according to the manufacturer's instructions (e.g., Promega).

-

-

Kinase Reaction:

-

In a 96-well plate, add the test compound dilutions.

-

Add the CDK2/Cyclin A2 enzyme/substrate mixture to initiate the reaction.

-

Include positive controls (known inhibitor) and negative controls (DMSO vehicle).

-

Incubate the plate at room temperature for the recommended time (e.g., 60 minutes).

-

-

ADP Detection:

-

Add the ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

-

Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal.

-

Incubate for 30 minutes at room temperature.

-

-

Data Acquisition and Analysis:

-

Measure the luminescence using a plate reader.

-

Calculate the percentage of inhibition for each compound concentration.

-

Determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.[17]

-

Caption: Simplified cell proliferation pathway showing CDK inhibition.

Antimicrobial Susceptibility Testing

Rationale: The emergence of antibiotic-resistant bacteria necessitates the discovery of new antimicrobial agents.[18] Heterocyclic compounds, including pyrazoles, are a rich source of potential new antibiotics.[19][20] This protocol details the determination of the Minimum Inhibitory Concentration (MIC) using a broth microdilution method.[19]

Experimental Protocol: Broth Microdilution Assay for MIC Determination

-

Bacterial Strain Preparation:

-

Culture the selected bacterial strains (e.g., Staphylococcus aureus and Escherichia coli) overnight in a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Dilute the overnight culture to achieve a standardized inoculum (e.g., 5 x 10⁵ CFU/mL).

-

-

Compound Preparation:

-

Prepare serial two-fold dilutions of the test compounds in the broth medium in a 96-well microtiter plate.

-

-

Inoculation and Incubation:

-

Add the standardized bacterial inoculum to each well containing the compound dilutions.

-

Include a positive control (bacteria with no compound) and a negative control (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

-

MIC Determination:

-

Visually inspect the plates for bacterial growth (turbidity).

-

The MIC is the lowest concentration of the compound that completely inhibits visible growth.[19]

-

In Vitro Cytotoxicity Assay

Rationale: Assessing the cytotoxicity of novel compounds is a critical step in early-stage drug discovery to identify potential safety liabilities.[21][22] The MTT assay is a widely used colorimetric method to evaluate cell viability.[23]

Experimental Protocol: MTT Assay for Cytotoxicity

-

Cell Culture and Seeding:

-

Culture a suitable cancer cell line (e.g., HeLa or A549) in the appropriate medium supplemented with fetal bovine serum.

-

Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.[23]

-

-

Compound Treatment:

-

Prepare serial dilutions of the test compounds in the cell culture medium.

-

Replace the medium in the wells with the medium containing the test compounds at various concentrations.

-

Include a vehicle control (e.g., DMSO) and an untreated control.

-

Incubate the plate for a specified duration (e.g., 48 or 72 hours).

-

-

MTT Assay:

-

Add MTT solution to each well and incubate for 3-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

-

-

Data Acquisition and Analysis:

-

Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Determine the IC₅₀ value, the concentration of the compound that reduces cell viability by 50%.[17]

-

Data Presentation: Summarizing Biological Activity

The results of the bioassays should be tabulated to facilitate structure-activity relationship (SAR) analysis.

| Compound ID | R Group (Acyl/Sulfonyl) | CDK2/Cyclin A2 IC₅₀ (µM) | S. aureus MIC (µg/mL) | HeLa IC₅₀ (µM) |

| Parent | -H | >100 | >128 | >100 |

| DA-01 | -COCH₃ | 5.2 | 64 | 15.8 |

| DA-02 | -COPh | 1.8 | 32 | 7.3 |

| DS-01 | -SO₂CH₃ | 12.5 | >128 | 45.1 |

| DS-02 | -SO₂Ph | 8.9 | 64 | 22.4 |

| Control | Doxorubicin | N/A | N/A | 0.8 |

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Conclusion

The this compound scaffold offers a fertile ground for the development of novel bioactive compounds. The derivatization and bioassay protocols outlined in these application notes provide a systematic and robust framework for researchers to synthesize and evaluate a library of pyrazole derivatives. Through careful analysis of the biological data, structure-activity relationships can be established, guiding the design of more potent and selective compounds for further development.

References

-

Abdel-Maksoud, M. S., et al. (2020). Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives. Molecules, 25(21), 5068. Available from: [Link]

-

Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361. Available from: [Link]

-

Çetin, Y. (2021). Assessing the Toxic Potential of New Entities: The Role of Cytotoxicity Assays. IntechOpen. Available from: [Link]

-

Stumpfe, D., et al. (2019). Structural and Activity Profile Relationships Between Drug Scaffolds. Journal of Medicinal Chemistry, 62(1), 14-26. Available from: [Link]

-

O'Hagan, D. (2011). New and Unusual Scaffolds in Medicinal Chemistry. Chemical Society Reviews, 40(11), 5514-5533. Available from: [Link]

-

Gore, V. (2025). Chapter 6: Natural Product Scaffolds of Value in Drug Discovery and Development. In: Natural Product Drugs Discovery to Development. Royal Society of Chemistry. Available from: [Link]

-

El-Gamal, M. I., et al. (2021). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. Molecules, 26(16), 4777. Available from: [Link]

-

Georgey, H., et al. (2024). Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Medicinal Chemistry. Available from: [Link]

-

Burchak, O. N., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. International Journal of Molecular Sciences, 24(13), 10839. Available from: [Link]

-

Riss, T. L., et al. (2013). Update on in vitro cytotoxicity assays for drug development. Expert Opinion on Drug Discovery, 8(7), 811-823. Available from: [Link]

-

NorthEast BioLab. Cell Cytotoxicity Assay, Cell Toxicity Assay. Available from: [Link]

-

Wang, Z., et al. (2018). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules, 23(10), 2496. Available from: [Link]

-

Ebenezer, O., et al. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. Molecules, 27(15), 4933. Available from: [Link]

-

Singh, R. P., et al. (2021). A Review Of Heterocyclic Compound Synthesis And Antibacterial Activity. Journal of Pharmaceutical Negative Results, 12(1), 98-105. Available from: [Link]

-

Bull, J. A., et al. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Medicinal Chemistry. Available from: [Link]

-

Gomaa, M. S., et al. (2019). New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES. Bioorganic Chemistry, 87, 410-421. Available from: [Link]

-

Al-Ostath, A. I., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. RSC Advances, 12(20), 12693-12705. Available from: [Link]

-

Patel, N. B., et al. (2012). An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity. Journal of Applicable Chemistry, 1(4), 533-543. Available from: [Link]

-

Karcz, J., et al. (2021). Synthesis of Novel Heterocyclic Compounds and Evaluation of Their Antimicrobial Activity. Applied Sciences, 11(16), 7586. Available from: [Link]

-

Tzani, A., et al. (2020). Heterocycle Compounds with Antimicrobial Activity. Current Medicinal Chemistry, 27(16), 2643-2679. Available from: [Link]

-

Reddy, C. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26327. Available from: [Link]

-

Al-Hourani, B. J., et al. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(16), 3587. Available from: [Link]

-

da Silva, A. C., et al. (2021). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. Pharmaceuticals, 14(11), 1146. Available from: [Link]

-

Shestakov, A. S., et al. (2020). Facile Synthesis and Sulfonylation of 4-Aminopyrazoles. Russian Journal of Organic Chemistry, 56(6), 986-993. Available from: [Link]

-

Al-Ghorbani, M., et al. (2024). Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene. Scientific Reports, 14(1), 1-16. Available from: [Link]

-

Reddy, C. R., et al. (2023). Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. ACS Omega, 8(29), 26315-26327. Available from: [Link]

-

Kumar, A., et al. (2017). Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives. Journal of the Association of Arab Universities for Basic and Applied Sciences, 24, 119-124. Available from: [Link]

-

Abdel-Wahab, B. F., et al. (2018). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors. Scientific Reports, 8(1), 1-16. Available from: [Link]

-

Ebenezer, O., et al. (2022). Naturally occurring bioactive compounds containing the pyrazole scaffold. ResearchGate. Available from: [Link]

-

Pieczonka, A. M., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Green Chemistry. Available from: [Link]

-

Szymański, J., et al. (2019). Biological Activity Evaluation of Pyrazolo[4,3-e][14][21][24]Triazine Sulfonamides. Journal of Heterocyclic Chemistry, 56(3), 947-953. Available from: [Link]

-

Talawar, M. B., et al. (2016). SYNTHESES OF IMINE AND ACYL DERIVATIVES FROM N-AMINOPYRAZOLE. International Journal of Advanced Research in Science and Engineering, 5(1), 31-37. Available from: [Link]

-

Katritzky, A. R., et al. (2017). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 22(10), 1638. Available from: [Link]

-

Pieczonka, A. M., et al. (2025). Eco-friendly methods for the synthesis of N-acyl pyrazole derivatives with luminescent properties. Green Chemistry. Available from: [Link]

-

Nguyen, J. D. (2019). Copper-Catalyzed Hydroamination: Enantioselective Addition of Pyrazoles to Cyclopropenes. eScholarship. Available from: [Link]

-

Al-Majid, A. M., et al. (2023). N-(3-(tert-Butyl)-1-methyl-1H-pyrazol-5-yl)-4-methyl-N-tosylbenzenesulfonamide. Molbank, 2023(3), M1704. Available from: [Link]

-

Grygorenko, O. O., et al. (2022). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Molecules, 27(20), 7029. Available from: [Link]

-

Wang, Y., et al. (2021). Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. Journal of Pharmaceutical Analysis, 11(5), 552-562. Available from: [Link]

Sources

- 1. Privileged Scaffolds for Library Design and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structural and Activity Profile Relationships Between Drug Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. mdpi.com [mdpi.com]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis, Antimicrobial and Antioxidant Activity of Pyrazole Based Sulfonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06500J [pubs.rsc.org]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. Heterocycle Compounds with Antimicrobial Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pnrjournal.com [pnrjournal.com]

- 20. An Analysis upon Some Novel Heterocyclic Compounds with Antimicrobial Activity [ignited.in]

- 21. researchgate.net [researchgate.net]

- 22. nebiolab.com [nebiolab.com]

- 23. pdf.benchchem.com [pdf.benchchem.com]

- 24. lifechemicals.com [lifechemicals.com]

Troubleshooting & Optimization

purification challenges of substituted pyrazol-3-amines

Technical Support Center: Substituted Pyrazol-3-amines Topic: Purification, Isolation, and Structural Characterization Ticket ID: PYR-NH2-001 Status: Open Assigned Specialist: Senior Application Scientist (Separation Science & Spectroscopy)

Welcome to the Technical Support Center

You are likely here because your substituted pyrazol-3-amine is behaving erratically. It might be streaking on TLC, vanishing during aqueous workup, or showing "ghost" peaks in NMR.

These molecules are deceptive. While they appear simple, the combination of a basic exocyclic amine, an acidic ring proton (in

Module 1: Chromatography & Isolation Challenges

Q: My compound streaks from the baseline to the solvent front on silica. How do I fix this?

A: The "Tailing" is caused by silanol interactions.

Standard silica gel (

Troubleshooting Protocol:

-

The "Gold Standard" Fix (Amine-Functionalized Silica):

-

The "Modifier" Fix (Standard Silica):

-

Why: You must overwhelm the silanols with a volatile base.

-

Method: Add 1-5% Triethylamine (TEA) or 1% Ammonium Hydroxide (

) to your mobile phase. -

Critical Step: You must flush the column with the basic mobile phase before loading your sample. If you don't, the base will be stripped by the silica at the top of the column, and your compound will still streak.

-

Comparison of Mobile Phase Modifiers:

| Modifier | Concentration | Pros | Cons |

| Triethylamine (TEA) | 1-3% v/v | Excellent peak shape; easy to prepare. | Hard to remove (high b.p.); forms salts with acidic impurities. |

| Ammonium Hydroxide | 0.5-1% v/v | Volatile; suppresses ionization well. | Immiscible in pure DCM; requires MeOH (e.g., DCM:MeOH:NH4OH 90:9:1). |

| Amine-Silica (KP-NH) | N/A (Stationary Phase) | No modifiers needed; reusable; green. | Higher upfront cost; sensitive to aldehydes. |

Q: I synthesized an N-substituted pyrazole, but I have a mixture of regioisomers (3-amino vs. 5-amino). How do I separate them?

A: Exploit the polarity difference.

When you alkylate a hydrazine or condense a

-

The 5-amino isomer is generally less polar (elutes first) because the amine is sterically crowded by the N-substituent, reducing its ability to hydrogen bond with the stationary phase.

-

The 3-amino isomer is more polar (elutes second) as the amine is exposed.

Separation Workflow:

-

TLC Optimization: Do not use 100% EtOAc. Try Toluene:Acetone (3:1) or DCM:MeOH (95:5) . These systems often resolve the isomers better than Hex/EtOAc.

-

Recrystallization Alternative: If chromatography fails, the 5-amino isomer often crystallizes more readily from non-polar solvents (e.g., Heptane/EtOAc) due to higher symmetry and lower polarity.

Module 2: Structural Integrity & NMR

Q: My NMR shows broad peaks, or the integration is wrong. Is my compound impure?

A: It is likely Annular Tautomerism.

If your pyrazole is

-

In

: Proton exchange is often intermediate on the NMR timescale, leading to broad, "missing," or coalesced peaks. -

In DMSO-

: The strong hydrogen-bonding capability of DMSO slows down the exchange or stabilizes one tautomer, usually sharpening the signals.

Diagnostic Check:

Run the NMR in DMSO-

Figure 1: Tautomeric equilibrium often leads to confusing NMR data in non-polar solvents.

Module 3: Solubility & Aqueous Workup

Q: My product is stuck in the aqueous layer during extraction. How do I get it out?

A: Pyrazol-3-amines are Amphoteric and Highly Polar. They have a basic amine (pKa ~4-5) and, if N-unsubstituted, a weakly acidic ring proton (pKa ~14). They are often too polar for standard Et2O/Water extraction.

Recovery Protocol (The "Salting Out" Method):

-

pH Adjustment:

-

Ensure the aqueous layer is basic (pH > 10) to deprotonate the exocyclic amine (

). -

Caution: Do not go to pH 14 if you have sensitive esters.

-

-

Saturation:

-

Saturate the aqueous phase with NaCl (solid) until no more dissolves. This disrupts the hydration sphere of the pyrazole.

-

-

The Solvent Switch:

-

Do not use Diethyl Ether or Hexane.

-

Use n-Butanol or IPA:Chloroform (1:3) . These solvent systems are polar enough to extract the amine but immiscible with salt water.

-

-

Continuous Extraction:

-

For large scales (>5g), use a liquid-liquid continuous extractor with DCM overnight.

-

Module 4: Metal Scavenging

Q: I used a Palladium catalyst (Suzuki/Buchwald). My product is grey/purple. How do I clean it?

A: Pyrazoles are excellent ligands for Pd and Cu. Standard chromatography often fails to remove these metals because the metal-pyrazole complex co-elutes with your product.

De-complexation Strategy:

-

Chemical Wash:

-

Dissolve product in EtOAc.

-

Wash with 10% aqueous L-Cysteine or Thiourea . The sulfur in these reagents binds Pd more tightly than the pyrazole nitrogen, pulling the metal into the aqueous layer.

-

-

Solid Supported Scavengers:

-

Add SiliaMetS® Thiol or QuadraPure™ TU resin to your crude reaction mixture before filtration. Stir for 4 hours at 40°C. Filter off the resin; the filtrate will be metal-free.

-

Visual Guide: Purification Decision Tree

Figure 2: Decision Matrix for selecting the correct purification modality based on substitution patterns.

References

-

Tautomerism & NMR: Elguero, J., et al. "Protomeric tautomerism of heteroaromatic compounds." Advances in Heterocyclic Chemistry, Vol. 76, 2000.

-

Regioselectivity: Fichez, J., et al. "Recent advances in aminopyrazoles synthesis and functionalization." Current Organic Chemistry, 2012.

-

Flash Chromatography of Amines: "Organic Amine Flash Purification Using A Novel Stationary Phase." Biotage Application Note.

-

Recrystallization Strategies: "Solvents for Recrystallization." University of Rochester Chemistry Dept.

-

pKa Data: "3-Aminopyrazole Chemical Properties." ChemicalBook.[3]

Sources

overcoming solubility issues with 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine

Welcome to the technical support center for 5-cyclopropyl-1-propyl-1H-pyrazol-3-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions for overcoming the solubility challenges associated with this compound. We will explore the underlying physicochemical principles and provide a systematic, tiered approach to achieving your desired concentration in various experimental systems.

Troubleshooting Guide: Common Solubility Issues

This section addresses specific problems you may encounter during your experiments. We recommend a stepwise approach, starting with the simplest and most direct methods before moving to more complex formulation strategies.

Question 1: My initial attempts to dissolve this compound directly in aqueous buffer (e.g., PBS) have failed, resulting in a cloudy suspension or visible precipitate. What is my first step?

Answer: This is expected behavior due to the compound's molecular structure. The combination of the cyclopropyl and n-propyl groups imparts significant lipophilicity (poor water solubility). However, the molecule possesses a basic amine group on the pyrazole ring, which is the key to enhancing its aqueous solubility.

Your first and most critical step is pH adjustment . By lowering the pH of your aqueous medium, you can protonate the basic amine, forming a significantly more soluble salt.

Recommended Action:

-

Prepare your desired buffer.

-

Before adding the compound, titrate the buffer's pH downwards using a dilute acid (e.g., 0.1 M HCl).

-

Aim for a pH at least 2 units below the predicted pKa of the conjugate acid of the amine. While the exact pKa is not published, a target pH of 2-4 is a robust starting point.

-

Add the compound to the acidified buffer and assess solubility. This strategy is highly effective for achieving solubility in many common assay buffers.[1][2]